4-cyano-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
4-cyano-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound featuring a cyano group, a benzamide moiety, and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic synthesis One common route starts with the preparation of the thiophene derivative, followed by the formation of the tetrahydropyran ring
Thiophene Derivative Preparation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Tetrahydropyran Formation: The thiophene derivative is then subjected to a cyclization reaction to form the tetrahydropyran ring. This can be achieved using acid-catalyzed cyclization.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Benzamide Formation: The final step involves the coupling of the cyano-tetrahydropyran-thiophene intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitrobenzamides or halogenated benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-cyano-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the cyano group and the benzamide moiety is often associated with bioactivity, making it a promising scaffold for drug design.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the benzamide moiety might facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(phenylmethyl)benzamide: Lacks the thiophene and tetrahydropyran rings, making it less complex.
4-cyano-N-((4-(furan-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
4-cyano-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar but with the thiophene ring in a different position.
Uniqueness
The unique combination of the cyano group, benzamide moiety, thiophene ring, and tetrahydropyran ring in 4-cyano-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide provides a distinct set of chemical properties and potential biological activities that are not found in simpler or structurally different analogs.
This compound’s structural complexity and functional diversity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
4-cyano-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c19-11-14-1-3-15(4-2-14)17(21)20-13-18(6-8-22-9-7-18)16-5-10-23-12-16/h1-5,10,12H,6-9,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYELOLQPZTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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